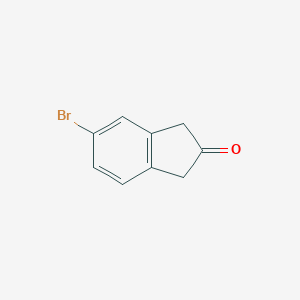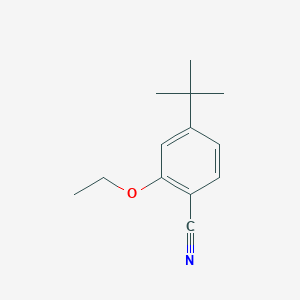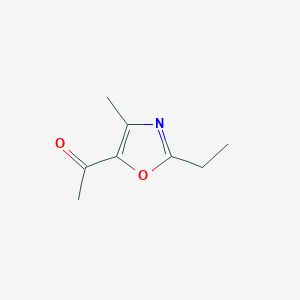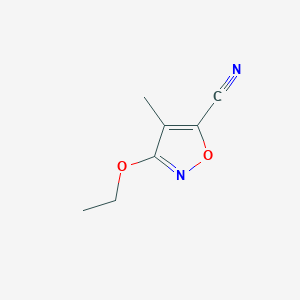![molecular formula C9H11NO B063710 3,3-dimethyl-2H-furo[2,3-b]pyridine CAS No. 182819-49-4](/img/structure/B63710.png)
3,3-dimethyl-2H-furo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-2H-furo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications in various scientific research fields. This compound is a fused ring system that contains both a furan and pyridine ring, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-2H-furo[2,3-b]pyridine is not well understood, but it is believed to interact with various biological targets in the body. Some studies have suggested that this compound may interact with DNA, while others have suggested that it may interact with specific enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 3,3-dimethyl-2H-furo[2,3-b]pyridine has various biochemical and physiological effects, depending on the specific application. For example, studies have shown that this compound has antitumor activity, which may be due to its interaction with DNA. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-dimethyl-2H-furo[2,3-b]pyridine in lab experiments is its unique structure, which makes it a promising compound for various applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects in certain applications.
Orientations Futures
There are several future directions for the study of 3,3-dimethyl-2H-furo[2,3-b]pyridine. One potential direction is the further study of its potential as a drug lead compound, particularly in the field of cancer research. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with biological targets. Finally, there is potential for the development of new imaging probes based on the unique structure of this compound.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-2H-furo[2,3-b]pyridine involves the use of a multi-step process that includes the preparation of the starting materials and the subsequent reaction steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
The unique structure of 3,3-dimethyl-2H-furo[2,3-b]pyridine makes it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug lead compound. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
182819-49-4 |
|---|---|
Nom du produit |
3,3-dimethyl-2H-furo[2,3-b]pyridine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3,3-dimethyl-2H-furo[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3 |
Clé InChI |
JJPUOMQZIPJIMN-UHFFFAOYSA-N |
SMILES |
CC1(COC2=C1C=CC=N2)C |
SMILES canonique |
CC1(COC2=C1C=CC=N2)C |
Synonymes |
Furo[2,3-b]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)




![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)




